molecular formula C16H19IN2 B1234220 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide CAS No. 2156-29-8

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide

Cat. No. B1234220
CAS RN: 2156-29-8
M. Wt: 366.24 g/mol
InChI Key: XPOIQAIBZGSIDD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the specific synthesis details of 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide are not directly outlined in the provided references, its structure and properties suggest it belongs to the class of styryl dyes. These compounds are typically synthesized through condensation reactions involving a substituted benzaldehyde and a pyridinium salt, followed by further functionalization and quaternization to introduce the methylpyridinium group. The precise synthetic route can vary based on desired substituents and the specific pyridinium compound used as a starting material.

Molecular Structure Analysis

The molecular structure of this compound features a planar cationic moiety that contributes to its ability to form stable complexes with anions and participate in π-π interactions. This planarity and the presence of the dimethylamino group play critical roles in its optical and electronic properties, influencing its solvatochromic behavior and interaction with biological molecules like DNA through groove binding mechanisms rather than intercalation (Fun, Chanawanno, & Chantrapromma, 2011).

Scientific Research Applications

Dye-Surfactant Interaction

The modulation of photophysics of 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide in micelles reveals insights into intramolecular charge transfer and hydrogen bonding mechanisms. The dye's interaction with micelles, influenced by hydrophobic forces and electrostatic fields, suggests applications in understanding dye-surfactant interactions and the role of water in such systems (Sahoo & Chakravorti, 2009).

DNA Interaction

Research on the binding of this dye with calf thymus DNA indicates a groove binding mechanism rather than intercalation into the DNA helix, pointing to potential applications in DNA-dye interaction studies and the development of DNA-based sensors (Sahoo, Bhattacharya, & Chakravorti, 2010).

Acid-Base Equilibrium

An integrated experimental and theoretical study on the acid-base strength and acidochromism of dimethylamino-azinium iodides, including this compound, highlights their potential in applications requiring pH-sensitive materials for sensors or imaging agents (Benassi et al., 2015).

Micelle Interface Characterization

The behavior of hemicyanines, including this compound, in reverse micelles provides insights into interface properties such as fluidity and specific interactions, which are crucial for applications in molecular recognition and sensor development (Moyano et al., 2009).

Complexation with Cucurbiturils

Studies on the complexation of this dye with cucurbit[n]urils in the presence of sodium cations reveal potential applications in developing supramolecular assemblies and understanding host-guest chemistry in aqueous solutions (Kryukov et al., 2020).

Solute-Solvent Interactions

Investigations into the solvation dynamics of this compound in various solvent mixtures provide insights into solute-solvent and solvent-solvent interactions, which are valuable for understanding the solvatochromic properties of dyes and their applications in solvent sensing (Bevilaqua et al., 2006).

properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N2.HI/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3;/h4-13H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOIQAIBZGSIDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2156-29-8, 1694-48-0
Record name Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2156-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-(Dimethylamino)styryl)-1-methylpyridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-(Dimethylamino)styryl)-1-methylpyridin-1-ium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[p-(dimethylamino)styryl]-1-methylpyridinium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(4-(DIMETHYLAMINO)STYRYL)-1-METHYLPYRIDIN-1-IUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KU9H26WAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
Reactant of Route 2
Reactant of Route 2
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
Reactant of Route 3
Reactant of Route 3
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
Reactant of Route 4
Reactant of Route 4
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
Reactant of Route 5
Reactant of Route 5
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
Reactant of Route 6
Reactant of Route 6
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide

Q & A

Q1: What is the molecular formula and weight of DASPI?

A1: DASPI has a molecular formula of C16H19IN2 and a molecular weight of 378.24 g/mol.

Q2: What are the key spectroscopic features of DASPI?

A2: DASPI exhibits characteristic absorption and emission spectra that are sensitive to its environment. It displays solvatochromism, meaning its absorption and emission wavelengths shift depending on the solvent polarity. [, , ]

Q3: How does DASPI behave in different environments?

A3: DASPI's fluorescence intensity and lifetime are highly sensitive to viscosity and polarity. [, , , ] For instance, its fluorescence is enhanced in viscous media and quenched in polar solvents. [, ] This makes it a valuable probe for studying microenvironments like reverse micelles, polymers, and biological systems. [, , ]

Q4: Can DASPI be used to study proteins?

A4: Yes, DASPI has been used to study the binding sites and dynamics of proteins like bovine serum albumin (BSA). [] Its fluorescence properties change upon binding, providing information about the protein's structure and dynamics.

Q5: What makes DASPI valuable for studying mitochondria?

A5: DASPI exhibits selective accumulation in mitochondria due to its charge and lipophilicity. [, ] Importantly, its fluorescence intensity and lifetime are sensitive to mitochondrial membrane potential, making it a useful probe for studying mitochondrial function and energy status in living cells. []

Q6: Have computational methods been applied to study DASPI?

A6: Yes, computational techniques like molecular docking and quantum chemical calculations have been used to investigate DASPI's interactions with DNA and proteins, providing insights into its binding modes and energetics. [, ]

Q7: What are the potential applications of DASPI in biomedicine?

A7: Given its sensitivity to viscosity, DASPI shows promise in assessing red blood cell stiffness, a crucial parameter in blood rheology and circulation. [] This has implications for understanding and diagnosing erythrocytic diseases. [] Further, its ability to report on membrane potential makes it valuable for investigating mitochondrial dysfunction, which is implicated in various diseases. []

Q8: How does DASPI contribute to material science?

A8: DASPI's ability to act as a molecular rotor and its sensitivity to its microenvironment make it a valuable tool in material science. It can be used to characterize the viscosity and polarity of polymers, micelles, and other materials. [, , , ] This information is crucial for understanding the properties of these materials and for developing new materials with tailored properties.

Q9: What are the future directions for DASPI research?

A9: Further research is needed to fully understand the complex photophysics of DASPI and its interactions with complex systems. Developing new derivatives with improved properties, such as enhanced brightness and photostability, is another promising area. [] Additionally, exploring its applications in areas like biosensing, bioimaging, and drug delivery could lead to exciting breakthroughs. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.